TLR8 agonist 2
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Overview
Description
TLR8 agonist 2: is a small molecule that selectively activates Toll-like receptor 8 (TLR8). Toll-like receptors are a family of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses . This compound has shown potential in various therapeutic applications, particularly in cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLR8 agonist 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the reaction of compound 8 with 1-azido-4-chlorobenzene under specific conditions to yield the desired product . The reaction conditions typically include the use of solvents like chloroform and methanol, and the reaction is carried out at controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: TLR8 agonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenated compounds . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .
Scientific Research Applications
Chemistry: In chemistry, TLR8 agonist 2 is used as a model compound to study the activation of Toll-like receptors and their role in immune responses .
Biology: In biology, this compound is employed to investigate the mechanisms of innate immunity and the role of TLR8 in recognizing viral and bacterial pathogens .
Medicine: In medicine, this compound has shown promise in cancer immunotherapy by activating immune cells and enhancing the efficacy of immune checkpoint inhibitors . It is also being explored for its potential in treating infectious diseases and autoimmune disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of novel therapeutics targeting the immune system. Its ability to modulate immune responses makes it a valuable tool in drug discovery and development .
Mechanism of Action
TLR8 agonist 2 exerts its effects by binding to Toll-like receptor 8, which is located in the intracellular endosomes of immune cells . Upon binding, TLR8 undergoes conformational changes that trigger a signaling cascade, leading to the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines . This activation enhances the immune response against pathogens and tumors .
Comparison with Similar Compounds
DN052: A highly potent and selective TLR8 agonist with strong in vitro and in vivo activity.
ZG0895: A selective and potent TLR8 agonist used in cancer immunotherapy.
Uniqueness: TLR8 agonist 2 is unique in its ability to selectively activate TLR8 without affecting other Toll-like receptors. This selectivity reduces the risk of off-target effects and enhances its therapeutic potential . Additionally, this compound has shown favorable pharmacokinetic and safety profiles, making it a promising candidate for clinical development .
Properties
Molecular Formula |
C16H22N8 |
---|---|
Molecular Weight |
326.40 g/mol |
IUPAC Name |
4-N-[(2R)-2-methyl-1-(1H-1,2,4-triazol-5-yl)hexan-2-yl]pyrido[3,4-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H22N8/c1-3-4-6-16(2,8-13-19-10-20-24-13)23-14-11-5-7-18-9-12(11)21-15(17)22-14/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,19,20,24)(H3,17,21,22,23)/t16-/m1/s1 |
InChI Key |
MFXIZGDOEUUJFM-MRXNPFEDSA-N |
Isomeric SMILES |
CCCC[C@](C)(CC1=NC=NN1)NC2=NC(=NC3=C2C=CN=C3)N |
Canonical SMILES |
CCCCC(C)(CC1=NC=NN1)NC2=NC(=NC3=C2C=CN=C3)N |
Origin of Product |
United States |
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